molecular formula C8H7N3O3 B2652512 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957312-81-1

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No.: B2652512
CAS No.: 957312-81-1
M. Wt: 193.162
InChI Key: DDSMWOCNQXPFLN-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach includes the use of electron-donating and electron-withdrawing groups to stabilize different tautomers of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both pyrazole and isoxazole rings in 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid makes it unique compared to other similar compounds. This dual-ring structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMWOCNQXPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957312-81-1
Record name 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
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